molecular formula C9H11BO3S B1279312 5-(1,3,2-Dioxaborinan-2-yl)-3-methylthiophene-2-carbaldehyde CAS No. 374537-98-1

5-(1,3,2-Dioxaborinan-2-yl)-3-methylthiophene-2-carbaldehyde

Cat. No. B1279312
M. Wt: 210.06 g/mol
InChI Key: HWKMZYCWSDPJQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of carbaldehyde derivatives can involve various methods. For instance, the preparation of 3,5-disubstituted-4-aminothiophene-2-carbaldehyde is achieved through a domino reaction of vinyl azides and 1,4-dithiane-2,5-diol, which is described as highly efficient and eco-friendly . This suggests that similar methods could potentially be applied to synthesize the compound , utilizing eco-friendly and efficient reactions.

Molecular Structure Analysis

While the molecular structure of "5-(1,3,2-Dioxaborinan-2-yl)-3-methylthiophene-2-carbaldehyde" is not analyzed in the provided papers, the structure of carbaldehyde derivatives is generally characterized by the presence of an aldehyde group. The reactivity and interactions of this group with other chemical entities define many of the compound's properties and potential applications.

Chemical Reactions Analysis

Carbaldehyde derivatives can undergo a variety of chemical reactions. For example, the reaction of protected hydroxy carbaldehyde with perfluorinated organomagnesium compounds leads to the synthesis of fluorinated amphiphiles . Additionally, the reaction of 1,1-Dimethoxy-2,6-diphenyl-λ5-phosphorin-4-carbaldehyde with Grignard or Wittig reagents results in the formation of olefins . These reactions demonstrate the versatility of carbaldehyde derivatives in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of carbaldehyde derivatives can vary widely depending on their specific substituents and structure. For instance, the antimicrobial and analgesic activities of novel carbaldehyde derivatives have been studied, with some compounds showing pronounced activity . This indicates that the compound "5-(1,3,2-Dioxaborinan-2-yl)-3-methylthiophene-2-carbaldehyde" could also possess unique biological activities, which would be worth investigating.

Scientific Research Applications

Chemical Synthesis and Derivatives

  • Thiophene derivatives, including those similar to 5-(1,3,2-Dioxaborinan-2-yl)-3-methylthiophene-2-carbaldehyde, have been synthesized and studied for various chemical properties and reactions. For instance, the nitration of related thiophene derivatives has been explored, highlighting their potential in chemical synthesis and modification (Shvedov et al., 1973).

Photocatalytic Synthesis

  • The study of photocatalytic reactions involving thiophene-based derivatives has shown that these compounds can be used to create phenyl derivatives through irradiation processes (Antonioletti et al., 1986).

Potential Antioxidant Agents

  • Novel chalcone derivatives synthesized from thiophene-based aldehydes have shown potential as antioxidant agents. These derivatives demonstrate significant in vitro antioxidant activity, suggesting their applicability in biological and medicinal research (Prabakaran et al., 2021).

Applications in Optoelectronic Devices

  • Compounds with structures similar to 5-(1,3,2-Dioxaborinan-2-yl)-3-methylthiophene-2-carbaldehyde have been investigated for their photochromic properties, showing potential for use in optoelectronic devices like ultrahigh-density optical memories (Pu et al., 2002).

Antimicrobial Activity

  • Various thiophene-2-carbaldehyde derivatives have been synthesized and evaluated for their antimicrobial activities. These studies indicate the potential of such compounds in developing new antimicrobial agents (Ali et al., 2013).

Safety And Hazards

The safety and hazards associated with a compound depend on its specific chemical structure. For example, “2-(1,3,2-Dioxaborinan-2-yl)benzonitrile” is classified as having acute toxicity (Category 4, Oral, Dermal, Inhalation), skin irritation (Category 2), and eye irritation (Category 2) .

properties

IUPAC Name

5-(1,3,2-dioxaborinan-2-yl)-3-methylthiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BO3S/c1-7-5-9(14-8(7)6-11)10-12-3-2-4-13-10/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWKMZYCWSDPJQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCCCO1)C2=CC(=C(S2)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80438206
Record name 5-(1,3,2-Dioxaborinan-2-yl)-3-methylthiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80438206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1,3,2-Dioxaborinan-2-yl)-3-methylthiophene-2-carbaldehyde

CAS RN

374537-98-1
Record name 5-(1,3,2-Dioxaborinan-2-yl)-3-methyl-2-thiophenecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=374537-98-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(1,3,2-Dioxaborinan-2-yl)-3-methylthiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80438206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.